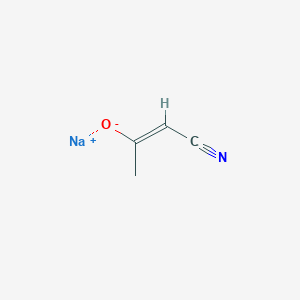
Sodium (E)-1-cyanoprop-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (E)-1-cyanoprop-1-en-2-olate, also known as sodium malononitrile, is a versatile organic compound used in various scientific research applications. It is a colorless crystalline powder that is soluble in water and organic solvents. Sodium malononitrile is widely used in the synthesis of various organic compounds and as a reagent in biochemical and physiological research.
Wirkmechanismus
Sodium malononitrile acts as a nucleophile in various organic reactions. It can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides. It can also undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. The mechanism of action of Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile in these reactions involves the formation of a carbon-carbon bond between the malononitrile moiety and the electrophile or carbonyl compound.
Biochemical and Physiological Effects:
Sodium malononitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. Sodium malononitrile has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium malononitrile has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile has some limitations for lab experiments. It is highly toxic and can cause skin and eye irritation. It is also highly reactive and can react violently with oxidizing agents.
Zukünftige Richtungen
There are several future directions for the use of Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile in scientific research. It can be used in the synthesis of novel organic compounds with potential biological activity. It can also be used in the development of new drugs for various diseases, such as cancer and Alzheimer's disease. Further research is needed to explore the potential applications of Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile in various fields of science.
Conclusion:
In conclusion, Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile is a versatile organic compound that has various scientific research applications. It is used in the synthesis of various organic compounds and as a reagent in biochemical and physiological research. Sodium malononitrile acts as a nucleophile in various organic reactions and has anti-inflammatory and antioxidant properties. It has several advantages for lab experiments, but also has some limitations due to its toxicity and reactivity. There are several future directions for the use of Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile in scientific research, and further research is needed to explore its potential applications.
Synthesemethoden
Sodium malononitrile can be synthesized by reacting malononitrile with Sodium (E)-1-cyanoprop-1-en-2-olate ethoxide in ethanol. The reaction produces Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile and ethanol as a byproduct. The reaction is carried out under reflux conditions for several hours until the completion of the reaction. The product is then purified by recrystallization from water.
Wissenschaftliche Forschungsanwendungen
Sodium malononitrile is widely used in various scientific research applications. It is used as a building block in the synthesis of various organic compounds, such as pyridine derivatives, amino acids, and peptides. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines.
Eigenschaften
IUPAC Name |
sodium;(E)-1-cyanoprop-1-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2,6H,1H3;/q;+1/p-1/b4-2+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTZGNRERNUKCK-VEELZWTKSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4NNaO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (E)-1-cyanoprop-1-en-2-olate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7466474.png)

![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)
![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)
![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)



![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)